2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-benzylacetamide
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Overview
Description
2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-benzylacetamide is a complex organic compound that features a benzodioxole moiety, a triazolopyridazine core, and a benzylacetamide group. This compound is of interest due to its potential biological activities, including anticancer and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-benzylacetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Construction of the Triazolopyridazine Core: This involves the reaction of hydrazine derivatives with pyridazine precursors under acidic conditions.
Coupling of the Benzodioxole and Triazolopyridazine Units: This step often employs palladium-catalyzed cross-coupling reactions.
Introduction of the Sulfanyl Group: This can be done using thiol reagents in the presence of oxidizing agents.
Attachment of the Benzylacetamide Group: This final step involves the acylation of the amine group with benzylacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolopyridazine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-benzylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the triazolopyridazine core can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-methylacetamide
- 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-ethylacetamide
Uniqueness
The uniqueness of 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-benzylacetamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the benzylacetamide group, in particular, may enhance its binding affinity to certain molecular targets compared to its methyl or ethyl analogs.
Properties
Molecular Formula |
C21H17N5O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-benzylacetamide |
InChI |
InChI=1S/C21H17N5O3S/c27-20(22-11-14-4-2-1-3-5-14)12-30-21-24-23-19-9-7-16(25-26(19)21)15-6-8-17-18(10-15)29-13-28-17/h1-10H,11-13H2,(H,22,27) |
InChI Key |
HTKCEVQQJKFVRO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC(=O)NCC5=CC=CC=C5)C=C3 |
Origin of Product |
United States |
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